molecular formula C18H28BNO2 B2443737 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester CAS No. 1247000-92-5

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

Cat. No.: B2443737
CAS No.: 1247000-92-5
M. Wt: 301.24
InChI Key: UMZNHRTZPNOQHN-UHFFFAOYSA-N
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Description

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is an organic compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a dioxaborolane moiety

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , which suggests that its targets could be a wide range of organic compounds depending on the specific reaction it’s used in.

Mode of Action

It’s known that this compound is used in organic synthesis , which suggests that it likely interacts with its targets through chemical reactions to form new compounds. The specific nature of these interactions would depend on the particular reaction it’s used in.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it’s involved in a variety of biochemical pathways depending on the specific reaction it’s used in.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s used in. Given its use in organic synthesis , it’s likely that it results in the formation of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it’s involved in . Therefore, these factors should be carefully controlled when using this compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester typically involves the following steps:

    Borylation Reaction: The introduction of the boron-containing dioxaborolane group is achieved through a borylation reaction. This involves the use of a palladium catalyst to facilitate the formation of the boronate ester.

    Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the boron-containing moiety is converted to a boronic acid.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Modified piperidine or phenyl derivatives.

    Substitution: Functionalized phenyl derivatives with various substituents.

Scientific Research Applications

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a piperidine ring.

Uniqueness

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is unique due to its combination of a piperidine ring and a boron-containing dioxaborolane moiety. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-9,15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZNHRTZPNOQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized according to the method described for the synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl acetate, except substituting 4-(4-bromophenyl)-1-methylpiperidine (236 mg, 0.93 mmol). The reaction was then allowed to cool to rt and was diluted with EtOAc and water was added. The resulting mixture was extracted with EtOAc and the combined organic extracts were washed with brine, dried over MgSO4 and concentrated to give a viscous brown solid (236 mg, used without further purification). 1H NMR (400 MHz, MeOD) δ 7.70 (d, J=7.5 Hz, 2H), 7.25 (d, J=7.5 Jz, 2H), 3.26-3.23 (m, 2H), 2.69-2.64 (m, 1H), 2.60-2.54 (m, 5H), 1.92-1.91 (m, 4H), 1.33 (s, 12H); MS ESI 302.2 [M+Na]+, calcd for [C18H28BNO2+Na]+ 302.22.
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl acetate
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